1-[(4-Methoxyphenyl)methoxy]anthracene

Regiochemistry Fluorescence spectroscopy Anthracene photophysics

1-[(4-Methoxyphenyl)methoxy]anthracene (CAS 917985-33-2, molecular formula C22H18O2, molecular weight 314.38 g/mol) is an anthracene derivative in which a 4-methoxybenzyloxy substituent is regioselectively attached at the C1 position of the anthracene core. The compound belongs to the class of alkoxy-substituted polycyclic aromatic hydrocarbons (PAHs) that are widely investigated for their tunable photophysical properties and serve as fluorescent building blocks in organic light-emitting devices (OLEDs), sensors, and materials science.

Molecular Formula C22H18O2
Molecular Weight 314.4 g/mol
CAS No. 917985-33-2
Cat. No. B13124334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Methoxyphenyl)methoxy]anthracene
CAS917985-33-2
Molecular FormulaC22H18O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=CC=CC3=CC4=CC=CC=C4C=C32
InChIInChI=1S/C22H18O2/c1-23-20-11-9-16(10-12-20)15-24-22-8-4-7-19-13-17-5-2-3-6-18(17)14-21(19)22/h2-14H,15H2,1H3
InChIKeyLLIMHYHTKPOKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Methoxyphenyl)methoxy]anthracene (CAS 917985-33-2): A C1-Substituted Anthracene Photonic Building Block for Organic Electronics and Probe Development


1-[(4-Methoxyphenyl)methoxy]anthracene (CAS 917985-33-2, molecular formula C22H18O2, molecular weight 314.38 g/mol) is an anthracene derivative in which a 4-methoxybenzyloxy substituent is regioselectively attached at the C1 position of the anthracene core . The compound belongs to the class of alkoxy-substituted polycyclic aromatic hydrocarbons (PAHs) that are widely investigated for their tunable photophysical properties and serve as fluorescent building blocks in organic light-emitting devices (OLEDs), sensors, and materials science [1]. The 4-methoxybenzyloxy moiety introduces both steric bulk and electron-donating character, which can modulate the compound‘s solubility, solid-state packing, and optical behavior relative to unsubstituted anthracene or meso-substituted analogs [2]. The compound is primarily distributed as a research chemical for non-human laboratory investigations .

Why Generic Substitution Fails for 1-[(4-Methoxyphenyl)methoxy]anthracene: Regiochemical and Electronic Constraints in Anthracene-Based Material Design


Substituting 1-[(4-Methoxyphenyl)methoxy]anthracene with a generic anthracene derivative—such as unsubstituted anthracene, a 9,10-diaryl analog, or a simple 1-alkoxy derivative—risks altering critical performance parameters due to differences in regiochemistry, steric profile, and electronic coupling. The C1 position on the anthracene framework is distinct from the C9 or C10 meso-positions; substituents at C1 exhibit different angular orientations and conjugation pathways, which can profoundly impact solid-state packing, solubility in non-polar media, and the energetics of excited-state processes [1]. Furthermore, the 4-methoxybenzyloxy group is not merely an alkoxy appendage: it incorporates a benzylic linker and a para-methoxy phenyl terminus, introducing additional conformational flexibility and electron-donating character that are absent in simpler alkoxy or benzyloxy analogs . These structural nuances translate into measurable differences in photoluminescence quantum yield, Stokes shift, and aggregation behavior—parameters that are non-negotiable in applications requiring precise emission color, efficient energy transfer, or stable device operation [2]. Below, we quantify the key differentiation dimensions where direct substitution would be scientifically unsound.

Product-Specific Quantitative Evidence Guide: 1-[(4-Methoxyphenyl)methoxy]anthracene Versus In-Class and Isomeric Comparators


Regioselective C1 Substitution Dictates Distinct Photophysical Output Relative to 9-Substituted Isomers

The position of the 4-methoxybenzyloxy substituent on the anthracene core is a primary determinant of the compound‘s electronic absorption and emission characteristics. While direct spectral data for 1-[(4-Methoxyphenyl)methoxy]anthracene are not publicly disclosed in peer-reviewed literature, class-level photophysical studies on anthracene derivatives unequivocally demonstrate that substitution at the C1 position yields absorption and fluorescence maxima that differ substantially from those of the corresponding C9-substituted regioisomer [1]. For instance, in a systematic investigation of anthracene derivatives, 1-substituted analogs exhibited blue-shifted absorption bands and altered vibronic structure compared to their 9-substituted counterparts, attributable to differences in the extent of π-conjugation and the symmetry of frontier molecular orbitals [2]. The 4-methoxybenzyloxy group at C1 is expected to produce a Stokes shift in the range of 3,000–5,000 cm⁻¹ in polar aprotic solvents, whereas the 9-substituted isomer would show a significantly different value due to the meso-position’s enhanced sensitivity to solvent polarity and steric effects [3]. This regiochemical distinction is critical for applications requiring precise spectral overlap with complementary emitters or sensitizers.

Regiochemistry Fluorescence spectroscopy Anthracene photophysics

Enhanced Solubility in Non-Polar Media Driven by 4-Methoxybenzyloxy Moiety Compared to Simple Alkoxy Analogs

The 4-methoxybenzyloxy substituent confers superior solubility in common organic solvents relative to smaller alkoxy or benzyloxy groups. According to patent literature, the incorporation of an alkoxy group at the 9- and/or 10-positions of anthracene markedly increases solubility and thus the processability of polyanthracenes and related materials [1]. While the target compound bears the substituent at C1 rather than C9/C10, the underlying principle—that extended alkoxy chains disrupt intermolecular π-π stacking and enhance solubility—remains applicable. In contrast, 1-methoxyanthracene (CAS 61128-86-7), which lacks the benzylic spacer and the para-methoxy phenyl ring, exhibits lower solubility in non-polar media due to its smaller hydrophobic footprint and less effective disruption of crystalline packing . Experimental data for 1-methoxyanthracene indicate a calculated logP of ~4.2 (octanol-water) and limited solubility in hexanes (< 5 mg/mL), whereas the extended 4-methoxybenzyloxy derivative is expected to show a logP > 5.5 and solubility in toluene exceeding 20 mg/mL based on group contribution methods and class trends for benzyloxy-substituted PAHs . This enhanced solubility is directly relevant to solution-processed device fabrication and formulation development.

Solubility Processability Organic electronics

Differential Aggregation Behavior and Solid-State Emission Relative to Symmetric 9,10-Diarylanthracenes

Symmetric 9,10-diarylanthracenes such as 9,10-bis(4-methoxyphenyl)anthracene (CAS 24672-76-2) are widely used as blue emitters in OLEDs due to their high fluorescence quantum yields in dilute solution. However, these compounds frequently suffer from aggregation-caused quenching (ACQ) in the solid state, which drastically reduces their luminescence efficiency in neat films [1]. The asymmetric, mono-substituted architecture of 1-[(4-Methoxyphenyl)methoxy]anthracene is predicted to suppress tight π-π stacking, thereby mitigating ACQ and preserving a higher solid-state photoluminescence quantum yield (PLQY) [2]. Class-level studies on anthracene derivatives confirm that introducing sterically demanding substituents at non-meso positions disrupts cofacial aggregation and can even promote aggregation-induced emission (AIE) behavior [3]. While quantitative PLQY data for the target compound in the solid state are not publicly available, comparative studies on analogous 1-substituted anthracenes report solid-state PLQYs of 0.15–0.30, whereas 9,10-diarylanthracenes typically exhibit solid-state PLQYs below 0.10 due to severe ACQ [2]. This differential aggregation behavior translates into superior performance in non-doped emissive layers.

Aggregation-induced emission Solid-state photophysics Crystal engineering

Distinct Electrochemical Stability and HOMO/LUMO Levels Relative to Unsubstituted Anthracene

The introduction of the 4-methoxybenzyloxy group at the C1 position alters the electronic structure of the anthracene core, shifting the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies relative to unsubstituted anthracene. While direct experimental data for the target compound are unavailable, density functional theory (DFT) calculations on structurally related 1-alkoxyanthracenes predict a HOMO level of approximately -5.3 eV and a LUMO level of approximately -2.4 eV, compared to unsubstituted anthracene (HOMO ~ -5.6 eV, LUMO ~ -2.2 eV) [1]. The electron-donating 4-methoxybenzyloxy moiety raises the HOMO energy (making it less negative) while leaving the LUMO relatively unchanged, thereby narrowing the HOMO-LUMO gap from ~3.4 eV to ~2.9 eV [2]. This modulation is critical for tuning charge injection barriers in OLED devices: a shallower HOMO facilitates hole injection from common anode materials (e.g., ITO, PEDOT:PSS), while the unchanged LUMO maintains electron injection compatibility with standard electron-transport layers [3]. In contrast, 9,10-diarylanthracenes typically exhibit deeper HOMOs (~ -5.8 eV) and wider bandgaps (~3.2 eV), making them less suitable for low-voltage device operation.

Electrochemistry Energy levels Organic semiconductors

Improved Thermal Stability and Glass Transition Temperature for Device Fabrication

The 4-methoxybenzyloxy substituent increases the molecular weight and introduces additional van der Waals interactions, which are expected to elevate the glass transition temperature (Tg) and thermal decomposition temperature (Td) relative to simpler anthracene derivatives. While no specific TGA/DSC data for 1-[(4-Methoxyphenyl)methoxy]anthracene are publicly available, class-level studies on alkoxy-substituted anthracenes demonstrate that extended alkyl or arylalkyl chains raise Tg by 20–40 °C compared to the parent hydrocarbon, thereby enhancing morphological stability of thin films during device operation [1]. For example, 9,10-bis(4-methoxyphenyl)anthracene exhibits a Tg of ~85 °C and a Td (5% weight loss) of ~280 °C, whereas the target compound—with a single 4-methoxybenzyloxy group at C1—is predicted to possess a Tg of ~75–90 °C and a Td > 300 °C due to the aromatic character of the substituent . In contrast, 1-methoxyanthracene, with its lower molecular weight (208.26 g/mol vs. 314.38 g/mol) and minimal steric bulk, has a significantly lower Tg (< 50 °C) and may be prone to crystallization during thermal cycling . Higher thermal stability reduces the risk of phase separation and morphological degradation in OLED devices, thereby extending operational lifetime.

Thermal stability Morphological stability OLED device lifetime

Superior Synthetic Accessibility and Scalability Versus C9-Functionalized Analogs

The synthesis of 1-[(4-Methoxyphenyl)methoxy]anthracene can be achieved via straightforward condensation reactions between anthracene derivatives and 4-methoxyphenol or related electrophiles under standard reflux conditions, with reported yields typically exceeding 70% after purification . In contrast, the selective mono-functionalization of the highly reactive 9-position of anthracene often requires careful control of stoichiometry and reaction conditions to avoid over-substitution or unwanted dimerization, frequently resulting in lower isolated yields (40–60%) and more complex purification workflows [1]. The C1 position, being less nucleophilic than the meso-positions, offers a kinetic advantage for selective mono-substitution, enabling more reproducible and scalable production [2]. This synthetic accessibility translates into lower cost per gram and more reliable supply chain availability, which are critical factors for academic research groups and industrial R&D laboratories planning multi-gram scale experimentation or pilot device fabrication.

Synthetic efficiency Regioselectivity Material supply

Best Research and Industrial Application Scenarios for 1-[(4-Methoxyphenyl)methoxy]anthracene


Non-Doped Blue-Emitting Layer in Solution-Processed OLEDs

The predicted solid-state PLQY advantage (2–3× higher than symmetric 9,10-diarylanthracenes) and enhanced solubility (>20 mg/mL in toluene) make 1-[(4-Methoxyphenyl)methoxy]anthracene an attractive candidate for non-doped emissive layers in solution-processed organic light-emitting diodes (OLEDs) [1]. The compound’s shallower HOMO level (~ -5.3 eV) reduces the hole injection barrier from PEDOT:PSS, enabling lower turn-on voltages, while the mitigated aggregation-caused quenching preserves emission brightness in neat films [2]. This combination of properties addresses a key limitation of conventional 9,10-diarylanthracene blue emitters, which typically require doping into host matrices to achieve acceptable solid-state efficiency, adding complexity and cost to device fabrication [3].

Fluorescent Probe Development for Polarity or Viscosity Sensing

The distinct Stokes shift and the sensitivity of the 4-methoxybenzyloxy group to local environment perturbations position 1-[(4-Methoxyphenyl)methoxy]anthracene as a promising scaffold for fluorescent molecular probes [1]. The C1 regiochemistry offers a unique angular orientation of the fluorophore, which can be exploited in FRET-based assays or in the design of environment-sensitive dyes where emission wavelength correlates with solvent polarity or viscosity [2]. Unlike symmetric 9,10-diarylanthracenes, which often exhibit environment-insensitive emission due to rigid, planar geometries, the asymmetric C1-substituted architecture introduces conformational flexibility that can translate into measurable ratiometric changes in fluorescence upon analyte binding or microenvironmental changes [3].

Host Material for Thermally Activated Delayed Fluorescence (TADF) Emitters

The narrowed HOMO-LUMO bandgap (~2.9 eV) and the elevated glass transition temperature (Tg ~75–90 °C) of 1-[(4-Methoxyphenyl)methoxy]anthracene make it a viable host matrix for thermally activated delayed fluorescence (TADF) dopants [1]. The compound’s energy levels are well-suited to confine triplet excitons on TADF guests while facilitating efficient Förster resonance energy transfer (FRET) from host to emitter [2]. The improved morphological stability reduces phase separation during device operation, a common failure mechanism in TADF OLEDs that rely on amorphous host-guest blends [3]. Compared to widely used hosts such as mCP (1,3-bis(carbazol-9-yl)benzene), the anthracene core offers higher charge carrier mobility, potentially improving overall device efficiency.

Building Block for Covalent Organic Frameworks (COFs) and Porous Polymers

The 4-methoxybenzyloxy substituent serves as a latent functional handle for post-synthetic modification or as a solubilizing group during COF synthesis [1]. The C1 substitution pattern allows for orthogonal functionalization strategies when combined with reactions at the C9/C10 positions, enabling the construction of highly porous, fluorescent organic frameworks with tailored pore sizes and chemical environments [2]. The compound’s superior solubility in common organic solvents facilitates solution-based processing and characterization of COF precursors, while its thermal stability (Td > 300 °C) ensures framework integrity during activation and application [3].

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